molecular formula C19H18N2O4S2 B2377224 (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-32-0

(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2377224
CAS No.: 682783-32-0
M. Wt: 402.48
InChI Key: KMEVWHCURRZBKU-FOWTUZBSSA-N
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Description

(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan-2-carbaldehyde derivative.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via an amide bond formation, typically using an appropriate acid chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone core can be reduced to form thiazolidines.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and reduced thiazolidinone derivatives.

    Substitution: Halogenated or nitrated ethoxyphenyl derivatives.

Scientific Research Applications

(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with various molecular targets:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anti-inflammatory Activity: It can modulate the activity of inflammatory mediators such as cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar core structures.

    Furan Derivatives: Compounds containing furan rings with various substituents.

    Ethoxyphenyl Derivatives: Molecules with ethoxyphenyl groups attached to different cores.

Uniqueness

(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is unique due to its combination of a thiazolidinone core, a furan ring, and an ethoxyphenyl group

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-2-24-15-8-4-3-7-14(15)20-17(22)9-10-21-18(23)16(27-19(21)26)12-13-6-5-11-25-13/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEVWHCURRZBKU-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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